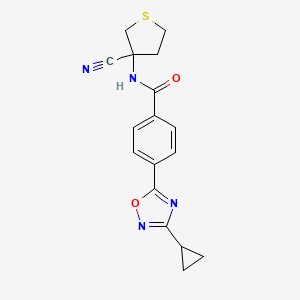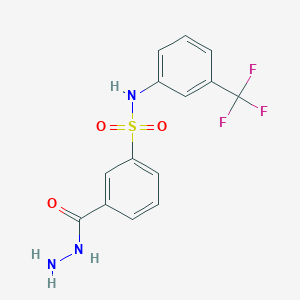
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, also known as TFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TFB is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in various types of cancer cells.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Potential
Sulfonamide derivatives have been extensively studied for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and inhibitors can be useful in treating diseases like Alzheimer's. Schiff bases of sulfonamide compounds have shown significant inhibition against these enzymes, with some derivatives demonstrating up to 91% inhibition. Moreover, these compounds also exhibit antioxidant potential, indicating their capability to scavenge free radicals and potentially mitigate oxidative stress-related damages in biological systems (Kausar et al., 2019).
Anticancer Activity
The synthesis and biological evaluation of sulfonamide derivatives have revealed their potential as anticancer agents. Certain compounds have demonstrated significant activity against various cancer cell lines, including leukemia, breast cancer, and non-small cell lung cancer, showcasing their potential in anticancer therapy. For instance, novel sulfonamide derivatives have been found to exhibit remarkable anticancer activity, with some compounds showing better efficacy than reference drugs in in vivo models (Rathish et al., 2012).
Chemical Synthesis and Molecular Docking
Sulfonamide compounds are pivotal in chemical synthesis, serving as intermediates in the creation of complex molecules. Their synthesis often involves innovative methodologies, including microwave irradiation and click chemistry, to generate derivatives with potential biological activities. Additionally, molecular docking studies of these compounds have helped understand their interaction mechanisms with target enzymes, further assisting in the design of more potent inhibitors. Such synthetic and computational approaches enhance the understanding of the structure-activity relationship (SAR) and the development of new therapeutic agents (Gul et al., 2016).
Pathological Pain Management
Research into the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides has uncovered their utility in treating pathological pain models in mice. These compounds, through a controllable synthetic method, have shown to possess anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives for pain management (Lobo et al., 2015).
Propiedades
IUPAC Name |
3-(hydrazinecarbonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c15-14(16,17)10-4-2-5-11(8-10)20-24(22,23)12-6-1-3-9(7-12)13(21)19-18/h1-8,20H,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKSVBWSGSNEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinocarbonyl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
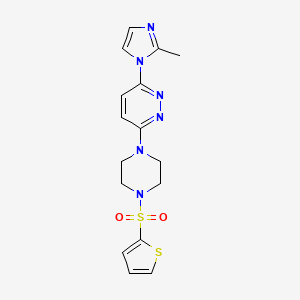
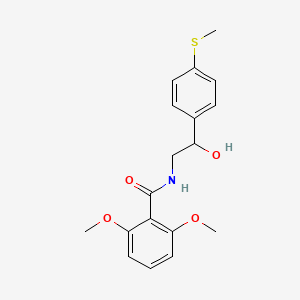
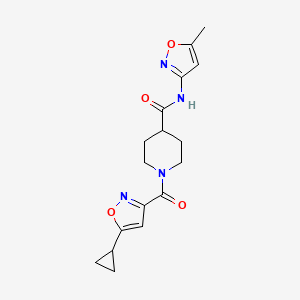
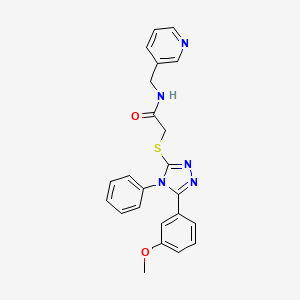
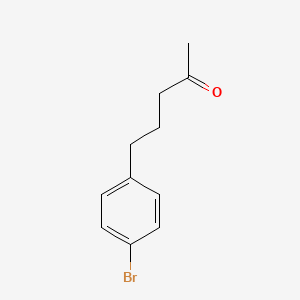
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
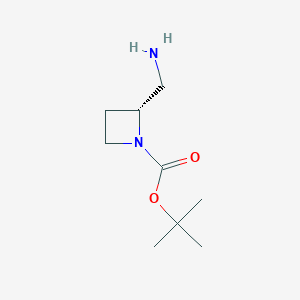
![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)
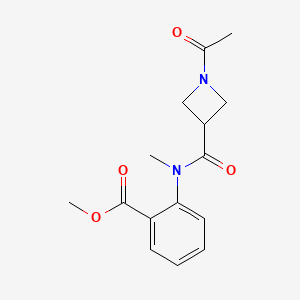
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)
